![molecular formula C8H9N3O B12507130 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one](/img/structure/B12507130.png)
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one is a heterocyclic compound that belongs to the class of triazolopyridines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one typically involves the oxidative cyclization of N-(2-pyridyl)amidines. Common oxidizers used in this process include sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), and manganese dioxide (MnO2). More environmentally friendly oxidizers such as phenyliodine(III) bis(trifluoroacetate) (PIFA) and iodine/potassium iodide (I2/KI) have also been employed .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like NaOCl and MnO2.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: NaOCl, Pb(OAc)4, MnO2, PIFA, I2/KI.
Reduction: NaBH4.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state derivatives, while reduction can lead to the formation of reduced triazolopyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a scaffold for designing inhibitors of enzymes such as Janus kinases and GPR40 receptors.
Materials Science: It is used in the development of light-emitting materials for phosphorescent OLED devices.
Biological Studies: The compound’s derivatives are explored for their potential antimicrobial and antiviral activities.
Wirkmechanismus
The mechanism of action of 2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one involves its interaction with specific molecular targets. For instance, as a Janus kinase inhibitor, it binds to the ATP-binding site of the kinase, thereby inhibiting its activity and downstream signaling pathways. This inhibition can lead to reduced inflammation and immune response modulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its pharmacological activities such as anticancer and antimicrobial properties.
[1,2,4]Triazolo[4,3-a]quinoxaline: Exhibits antiviral and antimicrobial activities.
Uniqueness
2,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-5(1H)-one is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design and materials science applications.
Eigenschaften
Molekularformel |
C8H9N3O |
|---|---|
Molekulargewicht |
163.18 g/mol |
IUPAC-Name |
2,7-dimethyl-3H-[1,2,4]triazolo[1,5-a]pyridin-5-one |
InChI |
InChI=1S/C8H9N3O/c1-5-3-7-9-6(2)10-11(7)8(12)4-5/h3-4H,1-2H3,(H,9,10) |
InChI-Schlüssel |
KLJKVGBIRDVQDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)N2C(=C1)N=C(N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





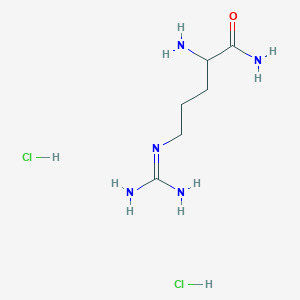

![1-[5-(Tert-butoxy)-2-[(tert-butoxycarbonyl)amino]-5-oxopentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12507095.png)
![2-Bromo-8-phenyldibenzo[b,d]furan](/img/structure/B12507096.png)
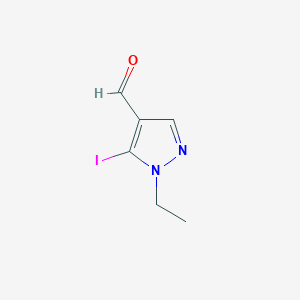
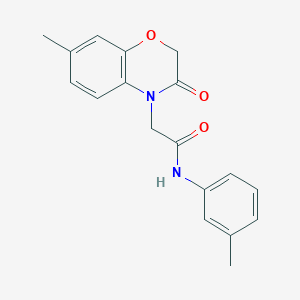

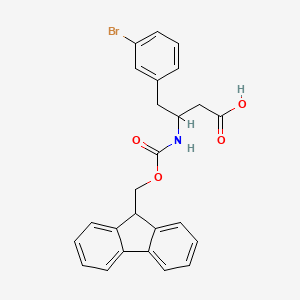

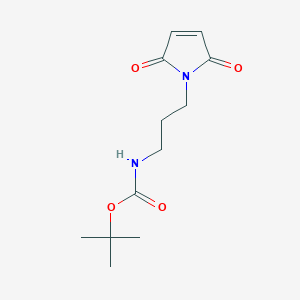
![3-methyl-N-(4-methylphenyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12507135.png)
